REACTION_CXSMILES
|
[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Na+].Br[CH2:8][CH2:9][F:10].CC(=CC)C.[OH-:16].[Na+].OO>O1CCCC1>[F:10][CH2:9][CH2:8][C:1]1[CH2:5][CH:4]([OH:16])[CH2:3][CH:2]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
BrCCF
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH-]1C=CC=C1.[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling and under nitrogen
|
Type
|
CUSTOM
|
Details
|
The resulting reaction liquid
|
Type
|
FILTRATION
|
Details
|
was filtered with cerite, and the filtrate
|
Type
|
ADDITION
|
Details
|
was added under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling and under nitrogen stream to a tetrahydrofuran solution of disiamylborane
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
cooling to the reaction liquid
|
Type
|
CUSTOM
|
Details
|
obtained above, and the resulting mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted two times with diethyl ether
|
Type
|
WASH
|
Details
|
The combined ether layer was washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FCCC=1CC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |